N-[(1Z)-3-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-3-oxo-1-(4-propoxyphenyl)prop-1-en-2-yl]benzamide
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Overview
Description
N~1~-[(Z)-1-({2-[(E)-1-(3-NITROPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)-2-(4-PROPOXYPHENYL)-1-ETHENYL]BENZAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a nitrophenyl group, a hydrazino carbonyl group, and a propoxyphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[(Z)-1-({2-[(E)-1-(3-NITROPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)-2-(4-PROPOXYPHENYL)-1-ETHENYL]BENZAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the nitrophenyl and propoxyphenyl intermediates, followed by their coupling through hydrazino carbonyl linkage. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N~1~-[(Z)-1-({2-[(E)-1-(3-NITROPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)-2-(4-PROPOXYPHENYL)-1-ETHENYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group.
Substitution: The hydrazino carbonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as pH, temperature, and solvent choice are critical for achieving the desired products.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the nitrophenyl group may yield nitro derivatives, while reduction may produce amino derivatives.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N1-[(Z)-1-({2-[(E)-1-(3-NITROPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)-2-(4-PROPOXYPHENYL)-1-ETHENYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The nitrophenyl and hydrazino carbonyl groups may interact with enzymes or receptors, leading to modulation of biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N~1~-[(Z)-1-({2-[(E)-1-(4-NITROPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)-2-(4-PROPOXYPHENYL)-1-ETHENYL]BENZAMIDE
- N~1~-[(Z)-1-({2-[(E)-1-(2-NITROPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)-2-(4-PROPOXYPHENYL)-1-ETHENYL]BENZAMIDE
Uniqueness
N~1~-[(Z)-1-({2-[(E)-1-(3-NITROPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)-2-(4-PROPOXYPHENYL)-1-ETHENYL]BENZAMIDE is unique due to its specific structural arrangement, which may confer distinct chemical and biological properties compared to similar compounds
Properties
Molecular Formula |
C26H24N4O5 |
---|---|
Molecular Weight |
472.5 g/mol |
IUPAC Name |
N-[(Z)-3-[(2E)-2-[(3-nitrophenyl)methylidene]hydrazinyl]-3-oxo-1-(4-propoxyphenyl)prop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C26H24N4O5/c1-2-15-35-23-13-11-19(12-14-23)17-24(28-25(31)21-8-4-3-5-9-21)26(32)29-27-18-20-7-6-10-22(16-20)30(33)34/h3-14,16-18H,2,15H2,1H3,(H,28,31)(H,29,32)/b24-17-,27-18+ |
InChI Key |
RYJOIXKISMFVKS-HZVRNWRTSA-N |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)/C=C(/C(=O)N/N=C/C2=CC(=CC=C2)[N+](=O)[O-])\NC(=O)C3=CC=CC=C3 |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C=C(C(=O)NN=CC2=CC(=CC=C2)[N+](=O)[O-])NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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